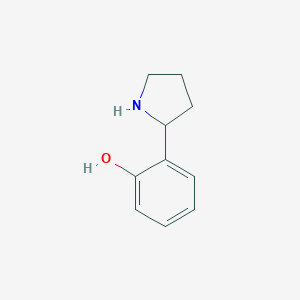
2-(2-Pyrrolidinyl)phenol
説明
Synthesis Analysis
The synthesis of 2-(2-Pyrrolidinyl)phenol involves various methods, including cyclization reactions. Researchers have reported strategies for constructing the pyrrolidine ring from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored .
科学的研究の応用
Antitumor Compounds
- 2-(2-Aminopyrimidin-4-yl)phenol derivatives, structurally related to 2-(2-Pyrrolidinyl)phenol, have been synthesized and evaluated for their potential as antitumor compounds. These compounds, particularly when substituted with pyrrolidine-3,4-diol, showed potent inhibitory activity against CDK1 and CDK2 enzymes, key regulators in cell cycle progression (Lee et al., 2011).
Catalytic Applications
- In catalysis, 2-(2-Pyrrolidinyl)phenol derivatives have been used in the hydroxylation of benzene to phenol using hydrogen peroxide, demonstrating their potential as catalysts in organic reactions (Leng et al., 2008).
Spectroscopic and Structural Analysis
- A study focused on a molecule structurally similar to 2-(2-Pyrrolidinyl)phenol, involving comprehensive spectroscopic (FTIR, UV, NMR) and theoretical analyses (DFT calculations). This research provides insights into the molecular properties and potential applications of such compounds (Ulaş, 2021).
Synthesis and Chemical Properties
- Research on the palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, leading to the formation of ortho-sulfonylated phenols, has been conducted. This synthesis method can be significant for creating derivatives of 2-(2-Pyrrolidinyl)phenol for various applications (Xu et al., 2015).
Corrosion Inhibition
- Schiff bases related to 2-(2-Pyrrolidinyl)phenol have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, highlighting their potential application in industrial corrosion control (Hegazy et al., 2012).
Optical Materials
- Phenol-pyridine co-crystals, including those related to 2-(2-Pyrrolidinyl)phenol, have been synthesized for investigating their non-linear optical (NLO) properties. This research is crucial for the development of new optical materials (Huang et al., 1997).
Catalytic β-Elimination Reactions
- The role of phenol and pyridine, components of 2-(2-Pyrrolidinyl)phenol, in catalyzing β-elimination reactions has been studied. This research contributes to understanding the catalytic mechanisms involving similar compounds (Esikova & Yufit, 1976).
Electrochromic Applications
- Schiff base derivatives with pyrrole rings, related to 2-(2-Pyrrolidinyl)phenol, have been synthesized and studied for their electrochromic applications. Such research is valuable for the development of advanced materials in electronic devices (Kaya et al., 2014).
Luminescent and Magnetic Properties
- Research on 2-(Imidazo[1,5-a]pyridin-3-yl)phenol, a compound related to 2-(2-Pyrrolidinyl)phenol, and its applications in coordination chemistry has been conducted. The luminescent and magnetic properties of these compounds have implications for material science and magnetic resonance imaging (Gao et al., 2014).
Enzyme Electrode Applications
- The electrochemical properties of electropolymerised films, including those derived from compounds similar to 2-(2-Pyrrolidinyl)phenol, have been explored for constructing enzyme electrodes. This research has applications in biosensors and bioelectronics (Warriner et al., 1996).
特性
IUPAC Name |
2-pyrrolidin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11-12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRAHXXJLSDRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrrolidinyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



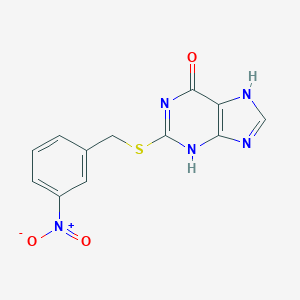
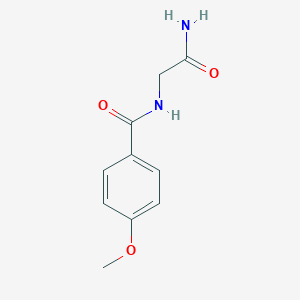
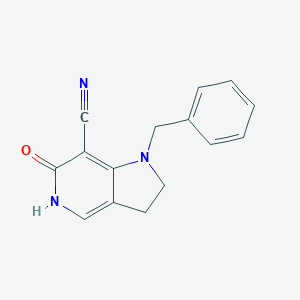
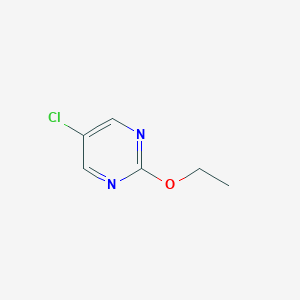
![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)
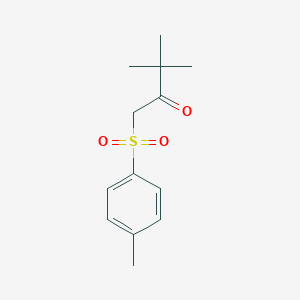
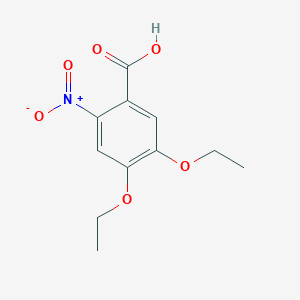
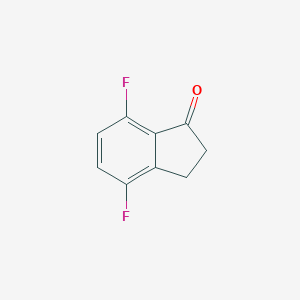
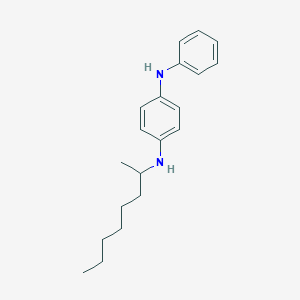
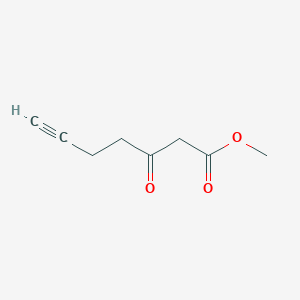
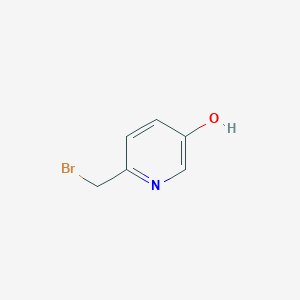
![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
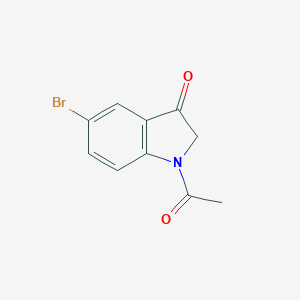
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)